molecular formula C19H21NO3 B1303310 Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 33323-03-4

Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B1303310
CAS No.: 33323-03-4
M. Wt: 311.4 g/mol
InChI Key: CDCHBGAVEDMTJL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, abbreviated as E2M5OP1-8H3C, is a synthetic compound used in scientific research. It is a derivative of quinoline, a heterocyclic aromatic compound found in plants and animals, and is an important building block in the synthesis of many pharmaceuticals, pesticides, and other compounds. E2M5OP1-8H3C has been studied extensively in recent years due to its potential applications in drug development, biochemistry, and other areas.

Scientific Research Applications

Calcium Channel Antagonistic Activity

A study synthesized and screened derivatives of hexahydroquinoline, including ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, for their calcium channel antagonistic activity. These compounds were tested on isolated rat ileum and thoracic artery, showing potential as calcium channel blockers (Şimşek et al., 2006).

Myorelaxant Activity

Another research focused on the synthesis of hexahydroquinoline derivatives, including the ethyl 2-methyl variant, for exploring their myorelaxant and potassium channel opening activities. These derivatives showed concentration-dependent relaxation effects on rabbit gastric fundus smooth muscle strips (Gündüz et al., 2008).

Synthesis and Structural Analysis

Research on the synthesis and crystal structures of hexahydroquinoline derivatives, including the ethyl 2-methyl-5-oxo variant, provides insights into their molecular structures and potential applications in various fields of chemistry (Steiger et al., 2020).

Anticancer Activity

A study aimed at synthesizing new quinoline derivatives, including the ethyl 2-methyl-5-oxo variant, to evaluate their anticancer effects against the breast cancer MCF-7 cell line. These compounds were tested using the MTT assay, showing potential as anticancer agents (Gaber et al., 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H312, and H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled.

Properties

IUPAC Name

ethyl 2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-23-19(22)16-12(2)20-14-10-7-11-15(21)18(14)17(16)13-8-5-4-6-9-13/h4-6,8-9,17,20H,3,7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCHBGAVEDMTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3)C(=O)CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377209
Record name Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33323-03-4
Record name Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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